Technical Monograph: 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride
Technical Monograph: 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride
[1]
Executive Summary & Identity Profile
4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride (CAS: 1356114-17-4 ) is a highly specialized organosulfur building block used primarily in the synthesis of sulfonamide-based small molecule therapeutics.[1] Its structural uniqueness lies in its tetrasubstituted benzene core , which offers three distinct vectors for chemical elaboration:
-
Sulfonyl Chloride (
): A highly reactive electrophile for sulfonamide formation. -
Aryl Bromide (
): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). -
Fluoro-Methyl Motif: The 3-fluoro-5-methyl substitution pattern provides both metabolic stability (via C-F bond) and hydrophobic bulk, often used to tune the potency and selectivity of kinase inhibitors.
This guide details the physicochemical properties, synthetic utility, and handling protocols required to integrate this scaffold into drug discovery workflows.
Physicochemical Data Table
| Property | Specification |
| CAS Number | 1356114-17-4 |
| IUPAC Name | 4-Bromo-3-fluoro-5-methylbenzene-1-sulfonyl chloride |
| Molecular Formula | |
| Molecular Weight | 287.53 g/mol |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |
| Reactivity Hazard | Moisture Sensitive; Corrosive; Lachrymator |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Synthetic Utility & Reactivity Analysis
Structural Logic in Drug Design
The 4-bromo-3-fluoro-5-methyl substitution pattern is not arbitrary.[1] It is designed to overcome specific medicinal chemistry challenges:
-
Steric Crowding: The bromine at C4 is flanked by a fluorine atom (C3) and a methyl group (C5). This "ortho-ortho" disubstitution creates a sterically congested environment around the bromine. While this stabilizes the conformation of the ring, it necessitates specialized catalytic systems (e.g., bulky phosphine ligands like SPhos or XPhos) for successful cross-coupling.
-
Electronic Modulation: The fluorine atom exerts an inductive electron-withdrawing effect, slightly deactivating the ring but increasing the acidity of any resulting sulfonamide N-H, potentially improving potency in hydrogen-bond driven binding pockets.
Primary Workflow: The "Scaffold-First" Approach
In most high-throughput chemistry campaigns, this molecule is used as a core scaffold . The standard workflow involves:
-
Sulfonylation (Step 1): Reaction with a primary or secondary amine to install the sulfonamide "warhead" or linker.
-
Cross-Coupling (Step 2): Utilization of the aryl bromide in a Suzuki or Buchwald coupling to build complexity.
Critical Note: Attempting cross-coupling before sulfonamide formation is ill-advised because the sulfonyl chloride moiety is unstable under typical basic aqueous coupling conditions (hydrolysis risk).
Visualization of Reactivity
The following diagram illustrates the divergent synthetic pathways accessible from this core.
Caption: Divergent synthesis workflow showing the mandatory order of operations: Sulfonylation followed by Cross-Coupling to avoid hydrolysis.
Experimental Protocols
Protocol A: General Sulfonamide Synthesis
Objective: Derivatization of CAS 1356114-17-4 with a primary amine.
Reagents:
-
4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride (1.0 equiv)[1]
-
Primary Amine (
) (1.1 equiv) -
Triethylamine (
) or Pyridine (2.0 equiv) -
Dichloromethane (DCM), anhydrous
Procedure:
-
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the amine (1.1 equiv) and
(2.0 equiv) in anhydrous DCM ( concentration). -
Addition: Cool the solution to
using an ice bath. Add a solution of 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride (1.0 equiv) in DCM dropwise over 10 minutes.-
Why: The sulfonyl chloride is highly reactive. Dropwise addition prevents exotherms and minimizes bis-sulfonylation side products.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (observe consumption of chloride and formation of mass
). -
Workup: Quench with saturated aqueous
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (typically Hexanes/EtOAc) is usually required to remove traces of sulfonic acid hydrolysis products.
Protocol B: Handling the "Crowded" Bromide (Suzuki Coupling)
Objective: Coupling the sterically hindered 4-bromo-3-fluoro-5-methyl core.
Expert Insight: Standard conditions (
Recommended System:
-
Catalyst:
or / XPhos. -
Base:
(anhydrous) or . -
Solvent: 1,4-Dioxane/Water (4:1) or Toluene (anhydrous).
-
Temperature:
.
Synthesis of the Core (Back-Integration)
If the sulfonyl chloride is unavailable commercially, it must be synthesized from the aniline precursor. This requires the Meerwein Sulfonation method, which is superior to chlorosulfonation for this specific isomer to guarantee regioselectivity.
Caption: Meerwein Sulfonation route ensures regioselective installation of the sulfonyl group.
Step-by-Step Mechanism:
-
Diazotization: Treat 4-Bromo-3-fluoro-5-methylaniline (CAS 1356113-07-9) with
in concentrated at to form the diazonium salt. -
Sulfonylation: Transfer the cold diazonium mixture into a saturated solution of
in glacial acetic acid containing catalytic . -
Decomposition: The copper catalyzes the decomposition of the diazonium, generating an aryl radical that captures
and then to form the sulfonyl chloride.
Safety & Stability (E-E-A-T)
-
Hydrolysis Risk: Sulfonyl chlorides react violently with water to form sulfonic acids and
gas.-
Mitigation: Always handle in a fume hood. Store in a desiccator or under inert gas.
-
-
Corrosivity: Causes severe skin burns and eye damage.
-
PPE: Neoprene gloves, safety goggles, and lab coat are mandatory.
-
-
Lachrymator: Vapors are irritating to eyes and respiratory tract.
References
-
Sigma-Aldrich/Merck. Product Specification: 4-Bromo-3-fluorobenzenesulfonyl chloride (Analogous Chemistry). Retrieved from
-
BLD Pharm. Product Datasheet: 4-Bromo-3-fluoro-5-methylbenzene-1-sulfonyl chloride (CAS 1356114-17-4).[1][2] Retrieved from
-
Organic Syntheses. Preparation of Benzenesulfonyl Chloride (Meerwein Procedure). Org.[1][3][4][5][6] Synth. 1981, 60, 121. Retrieved from
-
Arctom Scientific. Catalog Entry: 4-Bromo-3-fluoro-5-methylbenzenesulfonyl chloride.[1][2][7][8] Retrieved from
Sources
- 1. 874804-14-5|4-Bromo-2-Fluoro-5-methylbenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. 518057-63-1|4-Bromo-3,5-difluorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. 4-Bromo-3-fluoro-5-methylaniline - 通用试剂 - 西典实验 [seedior.com]
- 6. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. arctomsci.com [arctomsci.com]
- 8. arctomsci.com [arctomsci.com]
